molecular formula C22H22FN5O3S2 B2608424 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105252-06-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2608424
M. Wt: 487.57
InChI Key: JYOFJBJPWXSFHP-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Biological Activities

The research on compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide focuses on their synthesis and various biological activities. A study by Xia (2015) details the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae, with specific compounds showing potential as antibacterial agents (Xia, 2015).

Structure-Activity Relationships

Explorations into the structure-activity relationships of dual inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) by Stec et al. (2011) provide insights into modifications to enhance metabolic stability, presenting a framework for designing more stable and potent compounds (Stec et al., 2011).

Antimicrobial and Antiviral Activities

Research by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives reveals significant antimicrobial activities against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for these compounds in combating antibiotic resistance (Anuse et al., 2019).

Insecticidal Properties

A study conducted by Fadda et al. (2017) investigates new heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research opens avenues for the development of novel agricultural pesticides to protect crops from pest damage (Fadda et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3S2/c23-16-2-4-17(5-3-16)27-7-9-28(10-8-27)21-25-26-22(33-21)32-13-20(29)24-12-15-1-6-18-19(11-15)31-14-30-18/h1-6,11H,7-10,12-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOFJBJPWXSFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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